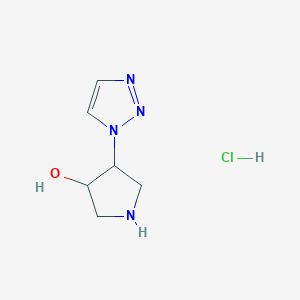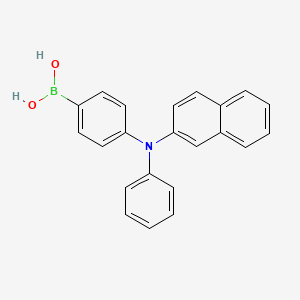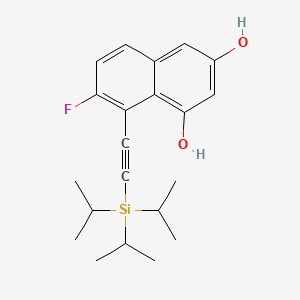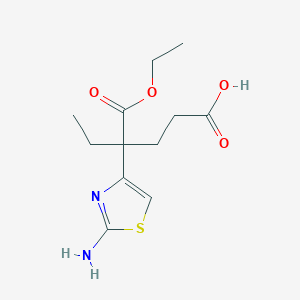![molecular formula C24H33N3O3 B12502267 Ethyl 5-{[4-(diethylamino)benzyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12502267.png)
Ethyl 5-{[4-(diethylamino)benzyl]amino}-2-(morpholin-4-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL 5-({[4-(DIETHYLAMINO)PHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOATE is a complex organic compound with the molecular formula C24H32N2O2. This compound is known for its unique structure, which includes a morpholine ring, a diethylamino group, and a benzoate ester. It is used in various scientific research applications due to its versatile chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-({[4-(DIETHYLAMINO)PHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the alkylation of a benzoate ester with a diethylamino group, followed by the introduction of a morpholine ring. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with precise control over temperature, pressure, and pH. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
ETHYL 5-({[4-(DIETHYLAMINO)PHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, where the diethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Various nucleophiles, such as halides or amines, in the presence of a base
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
ETHYL 5-({[4-(DIETHYLAMINO)PHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOATE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving enzyme inhibition and receptor binding due to its structural features.
Medicine: Investigated for potential therapeutic uses, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mécanisme D'action
The mechanism of action of ETHYL 5-({[4-(DIETHYLAMINO)PHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOATE involves its interaction with specific molecular targets. The diethylamino group can interact with receptors or enzymes, modulating their activity. The morpholine ring may enhance the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
ETHYL 4-(DIMETHYLAMINO)BENZOATE: Similar in structure but with a dimethylamino group instead of a diethylamino group.
ETHYL 5-(4-(DIPHENYLAMINO)PHENYL)THIOPHENE-2-CARBOXYLATE: Contains a thiophene ring instead of a benzoate ester.
Uniqueness
ETHYL 5-({[4-(DIETHYLAMINO)PHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOATE is unique due to its combination of a morpholine ring and a diethylamino group, which confer specific chemical and biological properties not found in similar compounds. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C24H33N3O3 |
|---|---|
Poids moléculaire |
411.5 g/mol |
Nom IUPAC |
ethyl 5-[[4-(diethylamino)phenyl]methylamino]-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C24H33N3O3/c1-4-26(5-2)21-10-7-19(8-11-21)18-25-20-9-12-23(27-13-15-29-16-14-27)22(17-20)24(28)30-6-3/h7-12,17,25H,4-6,13-16,18H2,1-3H3 |
Clé InChI |
GUVKKJSMMAASDE-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)CNC2=CC(=C(C=C2)N3CCOCC3)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 3-{[(2-bromophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12502201.png)
![2-[(4-Fluoro-benzenesulfonyl)-methyl-amino]-N-pyridin-4-ylmethyl-acetamide](/img/structure/B12502206.png)

![3-Amino-5-[(ethoxycarbonyl)amino]-1,2-thiazole-4-carboxylic acid](/img/structure/B12502226.png)
![N-[4-(methylsulfanyl)benzyl]-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B12502228.png)
![Propyl 5-{[(4-methoxy-3-nitrophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12502235.png)
![N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12502241.png)
![Methyl 3-{[(3,6-dichloro-1-benzothiophen-2-yl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12502246.png)


![5-[[2-[2-(2-Aminoethylamino)ethylamino]ethylamino]methyl]-10,15,20,25,30,35-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B12502272.png)
![2-{5-Carbamimidamido-2-[(2,3-dihydroxyphenyl)formamido]pentanamido}-3-hydroxybutanoic acid](/img/structure/B12502280.png)
